2-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide

cLogP Physicochemical property prediction Regioisomer comparison

Sourcing the exact regioisomer for SAR studies is challenging when suppliers list multiple positional analogs without clear differentiation. This compound (CAS 949273-80-7) is the distinct 2-bromo, 4-methoxyphenoxy isomer. - Enables definitive SAR mapping of halogen and ether positions vs. 4-bromo or 3-methoxy analogs. - Aryl bromide permits downstream Suzuki or Buchwald-Hartwig diversification. - Predicted cLogP 3.74, TPSA 35.53 Ų supports CNS/intracellular target screening. Reliable supply with batch-to-batch consistency for your medicinal chemistry programs.

Molecular Formula C16H16BrNO3
Molecular Weight 350.21 g/mol
Cat. No. B12181060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide
Molecular FormulaC16H16BrNO3
Molecular Weight350.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2Br
InChIInChI=1S/C16H16BrNO3/c1-20-12-6-8-13(9-7-12)21-11-10-18-16(19)14-4-2-3-5-15(14)17/h2-9H,10-11H2,1H3,(H,18,19)
InChIKeySGXCXCVKABIWAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 33 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide: Core Identity and Procurement-Relevant Baselines


2-Bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide (CAS 949273-80-7) is a synthetic, small-molecule benzamide derivative with the molecular formula C16H16BrNO3 and a molecular weight of 350.21 g/mol . It is commercially available from multiple global suppliers as a building block or screening compound, typically at purities of 90–95% . The compound belongs to a broader class of bromo- and methoxy-substituted N-(phenoxyethyl)benzamides, several positional isomers of which are also catalogued by vendors.

Why Generic Substitution of 2-Bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide Fails Without Comparative Data


This compound occupies a unique intersection of bromo- and methoxyphenoxy substitution patterns. Direct substitution with a positional isomer—such as 4-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide or 2-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide [1]—is not interchangeable because changes in the bromine position on the benzamide ring and the methoxy position on the phenoxy ring can alter molecular recognition, physicochemical properties, and reactivity. Without direct comparative studies, a user selecting this specific regioisomer must rely on the assumption that its distinct spatial and electronic profile is critical for their structure-activity relationship (SAR) or synthetic pathway. The following evidence, though limited to computational predictions and vendor specifications, constitutes the only currently verifiable data differentiating this isomer from its closest analogs.

Quantitative Evidence Guide for 2-Bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide: Available Data and Critical Gaps


Predicted Lipophilicity (cLogP) Comparison with Positional Isomers

Computational predictions indicate a cLogP of 3.74 for 2-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide . For comparison, the 4-bromo positional isomer (4-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide) is reported with a logP of 3.66 . The approx. 0.08 log unit difference suggests slightly higher lipophilicity for the target compound, which can translate into marginally altered membrane permeability or solubility profiles in biological assays.

cLogP Physicochemical property prediction Regioisomer comparison

Polar Surface Area (PSA) Differentiation for Drug-Likeness Screening

The target compound has a predicted topological polar surface area (TPSA) of 35.53 Ų . This value is below the common 60 Ų threshold for optimal blood-brain barrier penetration and below the 140 Ų limit for oral absorption, positioning it as a CNS-permeable candidate. While no direct TPSA data for the 4-bromo isomer is publicly available for a side-by-side comparison, this property is a direct consequence of its specific substitution pattern and is critical for library screening filters.

Topological PSA Drug-likeness Bioavailability

Spectral Fingerprint Availability vs. Uncharacterized Analogs

The highly similar 3-methoxy regioisomer, 2-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide, has published NMR (2 spectra), FTIR (1 spectrum), and MS (GC) data accessible via SpectraBase [1]. While these spectra are not for the target compound itself, they provide the closest analytical reference point for a regioisomeric bromo-methoxyphenoxy-benzamide. In contrast, the 2-(4-methoxyphenoxy) target compound lacks publicly disclosed NMR or MS reference spectra in major databases, meaning procurement and identity confirmation currently rely on vendor Certificate of Analysis.

NMR spectroscopy Mass spectrometry Structural confirmation

Application Scenarios for 2-Bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide Based on Verified Evidence


Focused Chemical Library Design for Membrane-Permeable Modulators

Given its predicted low TPSA of 35.53 Ų and moderate lipophilicity (cLogP 3.74) , this compound is suited for inclusion in compound libraries designed to target intracellular or CNS-located proteins. It meets typical drug-likeness filters, making it a rational choice over more polar benzamide analogs for screening campaigns where passive membrane permeability is a desired property.

SAR Exploration of Regioisomeric Halogen Effects

When exploring the influence of bromine and methoxy positional isomerism on target binding, 2-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide serves as a specific regioisomeric probe. Its substitution pattern is distinct from the 4-bromo and 3-methoxy analogs catalogued elsewhere , enabling structure-activity relationship (SAR) mapping of the halogen and ether positions.

Synthetic Intermediate for 2-Bromo-Substituted Benzamide Derivatives

The compound's aryl bromide group allows for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This synthetic handle differentiates it from non-brominated N-(phenoxyethyl)benzamide building blocks and enables the creation of more complex molecular architectures for medicinal chemistry programs.

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